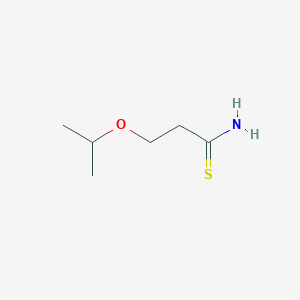

3-Isopropoxypropanethioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

3-propan-2-yloxypropanethioamide |

InChI |

InChI=1S/C6H13NOS/c1-5(2)8-4-3-6(7)9/h5H,3-4H2,1-2H3,(H2,7,9) |

InChI Key |

QNHQJVUOPSCPIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropoxypropanethioamide

Historical and Contemporary Approaches to Thioamide Formation

Thioamides are crucial intermediates in organic synthesis and are present in numerous biologically active molecules. nih.govchemistryforsustainability.org Their synthesis has been a subject of extensive research, leading to the development of a wide array of methods ranging from classical stoichiometric reactions to modern catalytic processes.

Historically, the synthesis of thioamides has been dominated by a few robust and widely applicable methods. The most prominent of these involves the thionation (sulfurization) of the corresponding amide.

Thionation with Phosphorus Pentasulfide (P₄S₁₀): First reported in the 19th century, the reaction of an amide with phosphorus pentasulfide (P₄S₁₀) is one of the oldest methods for thioamide synthesis. nih.gov This reaction is typically carried out in a high-boiling inert solvent like toluene, xylene, or pyridine under reflux conditions. nih.gov While effective, the reaction often requires harsh conditions, and the separation of the product from phosphorus-containing byproducts can be challenging. nih.govbeilstein-journals.org

The Willgerodt-Kindler Reaction: This reaction provides a pathway to aryl thioamides from aryl alkyl ketones, elemental sulfur, and a secondary amine like morpholine. chemrxiv.orgresearchgate.net The reaction mechanism is complex and involves the migration of the carbonyl group along an alkyl chain. More recent adaptations have expanded the substrate scope and improved reaction conditions, including the use of microwave irradiation to accelerate the process. organic-chemistry.orgrsc.org

From Nitriles: Another classical route involves the reaction of nitriles with hydrogen sulfide (H₂S). This method can be performed under basic or acidic conditions. A more contemporary variation of this approach uses phosphorus pentasulfide in ethanol to convert a range of aromatic and aliphatic nitriles into their corresponding thioamides under mild conditions. organic-chemistry.orgorganic-chemistry.org

The challenges associated with classical reagents, such as harsh conditions and difficult purification, have driven the development of more efficient and user-friendly sulfuration agents.

Lawesson's Reagent (LR): Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide], has become one of the most popular reagents for the thionation of carbonyl compounds, including amides. organic-chemistry.orgnih.gov It is generally more reactive and soluble in organic solvents than P₄S₁₀, allowing reactions to proceed under milder conditions and often with higher yields. organic-chemistry.org The versatility of LR is demonstrated in its ability to selectively thionate amides in the presence of esters. organic-chemistry.orgrsc.org Recent developments have focused on improving the workup procedures for reactions involving LR, which can be complicated by phosphorus byproducts. beilstein-journals.org Mechanochemical methods using LR have also been developed as a greener alternative to traditional solvent-based approaches. rsc.orgresearchgate.net

Davy and Yokoyama Reagents: These are structural analogues of Lawesson's reagent with different substituents on the phosphorus atoms, offering alternative solubility and reactivity profiles. wikipedia.org They function via a similar mechanism involving a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org

Elemental Sulfur (S₈) and Inorganic Sulfides: Modern protocols have revived the use of elemental sulfur, often in multi-component reactions. chemistryforsustainability.org These methods typically require an activator or catalyst. For instance, the three-component reaction of an aldehyde, an amine, and elemental sulfur can produce thioamides efficiently. rsc.orgmdpi.com Similarly, inorganic sulfides like sodium sulfide (Na₂S) and sodium hydrosulfide (NaSH) have been employed as the sulfur source in aqueous or catalyst-free systems, representing a greener approach to thioamide synthesis. organic-chemistry.orgmdpi.com

A comparative overview of common sulfuration agents is presented below.

| Reagent | Precursor | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | Amides, Nitriles | High temperature (reflux in toluene/xylene) | Low cost, powerful | Harsh conditions, byproduct removal |

| Lawesson's Reagent (LR) | Amides, Ketones | Milder temperatures (reflux in THF/toluene) | High reactivity, good yields, selectivity | Byproduct removal can be difficult |

| Elemental Sulfur (S₈) | Aldehydes, Ketones, Acids | Often requires a catalyst or base, heating | Inexpensive, low toxicity, atom economical | Can require activators, variable selectivity |

| Sodium Sulfide (Na₂S) | Aldehydes, Nitriles | Often in water or polar solvents | Greener approach, mild conditions | Limited substrate scope, potential odor issues |

Precursor Chemistry in the Synthesis of 3-Isopropoxypropanethioamide

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. The primary precursor is 3-isopropoxypropanamide, which can be directly converted to the thioamide.

The carbon skeleton of this compound is derived from a functionalized propanoic acid. The synthesis of 3-isopropoxypropanoic acid and its derivatives is a critical first step. A common and efficient method is the Michael addition reaction.

The reaction of isopropanol with an acrylic acid ester, such as methyl acrylate, under basic or acidic catalysis yields the corresponding 3-isopropoxypropanoate ester. This ester can then be converted to the required amide precursor, 3-isopropoxypropanamide, through reaction with ammonia. This two-step process is a standard and reliable method for preparing β-alkoxy amides. Various propanoic acid derivatives have been synthesized for applications in medicinal chemistry, establishing a foundation of synthetic methodologies. arabjchem.orgnih.govorientjchem.orgmdpi.com

An alternative synthetic strategy involves the formation of a C-N bond prior to the introduction of the thiocarbonyl group. This would involve the synthesis of 3-isopropoxypropanamine as a key intermediate.

Reductive amination is a powerful method for amine synthesis. wikipedia.orgjocpr.com This reaction converts a carbonyl group into an amine via an imine intermediate. libretexts.orglibretexts.org In the context of this compound synthesis, 3-isopropoxypropanal could be reacted with ammonia in the presence of a reducing agent (e.g., NaBH₃CN, H₂/catalyst) to yield 3-isopropoxypropanamine. masterorganicchemistry.com This amine could then, in principle, be acylated and subsequently thionated, although this represents a more circuitous route compared to the direct thionation of the amide.

Another route to the amine involves the reduction of 3-isopropoxypropanenitrile. The nitrile can be synthesized via the cyanoethylation of isopropanol with acrylonitrile. Subsequent reduction of the nitrile group, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords 3-isopropoxypropanamine.

Direct and Indirect Synthetic Pathways to this compound

Based on the established chemistry of thioamide formation and precursor synthesis, both direct and indirect pathways to this compound can be proposed.

Direct Pathway: The most straightforward and likely preferred method is the direct thionation of 3-isopropoxypropanamide. This involves a one-step conversion of the amide's carbonyl group to a thiocarbonyl group.

Preparation of 3-isopropoxypropanamide: Michael addition of isopropanol to methyl acrylate, followed by ammonolysis of the resulting ester.

Thionation: Reaction of 3-isopropoxypropanamide with a sulfuration agent. Lawesson's reagent in a solvent like tetrahydrofuran (THF) or toluene at reflux would be an excellent choice for this transformation, given its efficacy and milder reaction conditions compared to P₄S₁₀. organic-chemistry.orgrsc.org

Indirect Pathway: An alternative, multi-step route proceeds through a nitrile intermediate.

Preparation of 3-isopropoxypropanenitrile: Michael addition of isopropanol to acrylonitrile.

Conversion to Thioamide: Reaction of 3-isopropoxypropanenitrile with a sulfur source. Treatment with phosphorus pentasulfide in ethanol or with hydrogen sulfide under appropriate conditions would convert the nitrile directly to the primary thioamide, this compound. organic-chemistry.orgorganic-chemistry.org

Both pathways are viable and rely on well-documented chemical transformations. The choice between them would likely be dictated by factors such as the availability of starting materials, desired scale, and purification considerations. The direct thionation of the amide is generally more convergent and often preferred for its efficiency.

One-Pot and Multicomponent Thioamidation Reactions

One-pot syntheses and multicomponent reactions represent a highly efficient strategy for the synthesis of thioamides, including potentially this compound, by minimizing sequential purification steps and reducing waste. These reactions combine multiple operational steps into a single synthetic procedure. A common one-pot approach for the synthesis of thioamides from nitriles involves the in-situ generation of a sulfurating agent.

A notable example of a multicomponent reaction is the Willgerodt-Kindler reaction, which typically involves an aldehyde, an amine, and elemental sulfur. organic-chemistry.org While not directly starting from a nitrile, it showcases the power of multicomponent strategies in thioamide synthesis. For the direct conversion of nitriles, one-pot methods often rely on the reaction with a sulfur source in the presence of a suitable mediator. For instance, a mixture of carbon disulfide and sodium sulfide has been shown to be effective for the rapid transformation of various nitriles into their corresponding thioamides. colab.ws

Visible-light-driven multicomponent reactions have also emerged as a mild and versatile method for thioamide synthesis, utilizing inexpensive and readily available starting materials. nih.gov These reactions proceed under gentle conditions and offer a broad substrate scope.

| Reaction Type | Starting Materials | Reagents/Conditions | Key Features |

| One-Pot Thioamidation | 3-Isopropoxypropanenitrile | Carbon disulfide, Sodium sulfide | Rapid conversion, simple procedure. colab.ws |

| Multicomponent Reaction (Willgerodt-Kindler type) | (Hypothetical) 3-Isopropoxypropanal, Ammonia, Sulfur | Morpholine/Sulfur, Heat | Convergent synthesis, atom economy. organic-chemistry.org |

| Visible-Light-Driven Multicomponent Reaction | (Hypothetical) Related olefins, amines, and a sulfur source | Photocatalyst, Visible light | Mild conditions, high functional group tolerance. nih.gov |

Catalyst-Mediated and Catalyst-Free Synthesis Protocols

The synthesis of thioamides from nitriles can be achieved through both catalyst-mediated and catalyst-free pathways. The choice between these approaches often depends on the desired reaction rate, selectivity, and the nature of the starting material.

Catalyst-Mediated Synthesis:

Transition-metal catalysts have been employed to facilitate the addition of sulfur-containing nucleophiles to the nitrile group. nih.gov These catalysts can activate the nitrile, making it more susceptible to nucleophilic attack. While specific examples for this compound are not detailed in the literature, general methods for transition-metal-catalyzed thioamide synthesis provide a framework. For instance, copper-catalyzed reactions have been utilized in the synthesis of various thioamides. organic-chemistry.org

Catalyst-Free Synthesis:

Catalyst-free methods for thioamidation are attractive due to their simplicity and reduced cost. A straightforward approach involves the direct reaction of the nitrile with a sulfurating agent under thermal conditions. One of the most common reagents for this transformation is phosphorus pentasulfide (P4S10). organic-chemistry.org The reaction of a nitrile with P4S10 in a suitable solvent like ethanol can afford the corresponding thioamide in high yield. organic-chemistry.org

Another catalyst-free method involves the use of sodium hydrogen sulfide (NaSH) in combination with magnesium chloride (MgCl2) in a solvent like dimethylformamide (DMF). researchgate.net This method avoids the handling of hazardous hydrogen sulfide gas. researchgate.net

| Protocol | Reagents | Solvent | Conditions | Advantages |

| Catalyst-Mediated | (Hypothetical) Copper Iodide (CuI) | Toluene | Heat | Potentially lower reaction temperatures and higher selectivity. organic-chemistry.org |

| Catalyst-Free (P4S10) | Phosphorus Pentasulfide | Ethanol | Reflux | Simple, high-yielding, and avoids metal catalysts. organic-chemistry.org |

| Catalyst-Free (NaSH/MgCl2) | Sodium Hydrogen Sulfide, Magnesium Chloride | DMF | Room Temperature | Avoids H2S gas, mild conditions. researchgate.net |

Solvent-Dependent and Solvent-Free Reaction Conditions

The choice of solvent can significantly influence the outcome of thioamidation reactions. Solvents can affect reactant solubility, reaction rates, and in some cases, the reaction pathway itself. In recent years, there has been a growing interest in developing solvent-free reaction conditions to align with the principles of green chemistry.

Solvent-Dependent Reactions:

Polar aprotic solvents like dimethylformamide (DMF) are often used in thioamide synthesis from nitriles as they can effectively dissolve the reactants and facilitate the reaction. researchgate.net Alcohols such as ethanol are also common solvents, particularly when using reagents like phosphorus pentasulfide. organic-chemistry.org The use of water as a solvent represents a greener alternative and has been shown to mediate the synthesis of thioamides without the need for additional energy input or catalysts. organic-chemistry.org

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often shorter reaction times. nih.gov These reactions can be carried out by simply mixing the reactants and heating them, sometimes with the aid of microwave irradiation. For instance, the amidation of alcohols with nitriles has been successfully performed under solvent-free conditions using molecular iodine as a catalyst. nih.gov While not a direct thioamidation, this demonstrates the feasibility of solvent-free approaches for nitrile transformations. The synthesis of thioamides has also been achieved under solvent-free conditions using a deep eutectic solvent (DES) as a recyclable and biodegradable medium. rsc.orgrsc.org

| Condition | Description | Example Reagents/Conditions for Nitrile Thioamidation | Benefits |

| Solvent-Dependent | Reactions carried out in a liquid medium. | P4S10 in refluxing ethanol. organic-chemistry.org | Good control over reaction temperature and mixing. |

| Solvent-Free | Reactions conducted in the absence of a solvent. | Microwave irradiation of reactants. | Reduced waste, potential for faster reactions, and easier product isolation. nih.gov |

| Deep Eutectic Solvent (DES) | Use of a eutectic mixture of solids as a solvent. | Choline chloride-urea based DES with elemental sulfur. rsc.orgrsc.org | Biodegradable, recyclable, and can enhance reactivity. rsc.orgrsc.org |

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

Temperature and Pressure Effects on Thioamidation

Temperature is a key parameter that influences the rate of thioamidation reactions. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to the formation of byproducts and decomposition of the desired thioamide. For instance, in the synthesis of thioamides from nitriles using phosphorus pentasulfide, the reaction is typically carried out at the reflux temperature of the solvent, such as ethanol. organic-chemistry.org

Pressure is less commonly a critical parameter for the thioamidation of nitriles unless gaseous reagents like hydrogen sulfide are used. In such cases, increased pressure can enhance the concentration of the dissolved gas, thereby accelerating the reaction. However, modern methods often seek to avoid the use of hazardous gases. researchgate.net

| Parameter | Effect on Reaction | Typical Range/Conditions for Nitrile Thioamidation |

| Temperature | Increases reaction rate; can lead to side reactions at high temperatures. | Room temperature to reflux (e.g., ~78 °C in ethanol). organic-chemistry.org |

| Pressure | Significant when using gaseous reagents; generally ambient pressure for other methods. | Ambient pressure. |

Catalyst Loading and Ligand Design in Transition-Metal-Mediated Syntheses

In transition-metal-catalyzed syntheses of thioamides, the amount of catalyst used (catalyst loading) is a crucial factor that affects both the reaction efficiency and the cost of the process. The goal is to use the lowest possible catalyst loading while maintaining a high reaction rate and yield.

Ligand design is another critical aspect of transition-metal catalysis. The ligand coordinates to the metal center and can modulate its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. While specific ligands for the synthesis of this compound are not documented, research on related transition-metal-catalyzed reactions highlights the importance of ligand choice. For example, in copper-catalyzed cross-coupling reactions, the use of specific ligands can prevent catalyst deactivation and promote the desired transformation. researchgate.net

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste. One-pot and multicomponent reactions are excellent examples of this principle in action. organic-chemistry.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or deep eutectic solvents, or conducting reactions under solvent-free conditions. rsc.orgrsc.org

Design for Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis or reactions that proceed at ambient temperature.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Recent research in thioamide synthesis has increasingly focused on these principles. For example, the use of water as a solvent, the development of catalyst-free reactions, and the application of microwave irradiation are all steps towards a greener synthesis of thioamides. organic-chemistry.org

| Green Chemistry Principle | Application in Thioamide Synthesis |

| Waste Prevention | One-pot and multicomponent reactions. organic-chemistry.org |

| Safer Solvents | Use of water or deep eutectic solvents. rsc.orgrsc.org |

| Energy Efficiency | Microwave-assisted synthesis; reactions at ambient temperature. |

| Catalysis | Use of transition-metal catalysts at low loading. |

Atom Economy and Reaction Efficiency

The concept of atom economy is a cornerstone of green chemistry, focusing on the efficiency of a chemical reaction in converting reactants into the desired product. taylorandfrancis.comsavemyexams.com It measures the proportion of reactant atoms that are incorporated into the final product. savemyexams.com A higher atom economy signifies a more sustainable process with less waste generation. savemyexams.com Industrial processes with low atom economy require more raw materials and generate more waste, leading to increased environmental and economic costs. savemyexams.com

The efficiency of a chemical reaction is traditionally evaluated by its percentage yield. However, atom economy provides a more comprehensive measure of a reaction's "greenness" by considering the mass of all reactants relative to the mass of the desired product. taylorandfrancis.com Addition reactions, where all reactant atoms are incorporated into the product, typically have a 100% atom economy. savemyexams.comyoutube.com In contrast, substitution and elimination reactions generate byproducts, resulting in a lower atom economy. youtube.com

To illustrate, consider a hypothetical synthesis. The atom economy is calculated as follows:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

For a comprehensive evaluation of reaction efficiency, both atom economy and percentage yield should be considered.

Sustainable Reagent and Solvent Selection

The selection of reagents and solvents plays a crucial role in the sustainability of a chemical synthesis. Green chemistry principles advocate for the use of less hazardous chemicals and safer solvents to minimize risks to human health and the environment. sigmaaldrich.comwa.gov

Sustainable Reagents: The ideal reagents are non-toxic, efficient, and renewable. Catalytic reagents are preferred over stoichiometric ones because they are used in smaller quantities and can be recycled, reducing waste. wa.gov Unnecessary derivatization steps, which often require additional reagents and generate waste, should be avoided or minimized. sigmaaldrich.comwa.gov

Sustainable Solvents: Solvents are a major contributor to waste in chemical processes. The use of auxiliary substances like solvents and separation agents should be made unnecessary wherever possible and innocuous when used. sigmaaldrich.com Green chemistry encourages the use of safer solvents, such as water, supercritical fluids, or ionic liquids, as alternatives to volatile organic compounds (VOCs). The principles also promote energy efficiency by conducting reactions at ambient temperature and pressure whenever feasible. sigmaaldrich.comwa.gov

The following table outlines key considerations for sustainable reagent and solvent selection in chemical synthesis:

| Principle | Guideline |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.comwa.gov |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comwa.gov |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comwa.gov |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. sigmaaldrich.com |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. sigmaaldrich.comwa.gov |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. sigmaaldrich.comwa.gov |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. wa.gov |

By adhering to these principles, chemists can design more sustainable and environmentally friendly synthetic routes.

Chemical Reactivity and Transformation Pathways of 3 Isopropoxypropanethioamide

Fundamental Reaction Mechanisms Involving the Thioamide Functionality

The thioamide group is characterized by a carbon-sulfur double bond (C=S), which is longer, weaker, and more polarizable than the carbon-oxygen double bond (C=O) in amides. nih.govcaltech.edu This difference is fundamental to its reactivity, allowing for a diverse range of chemical transformations. Thioamides are considered amphoteric, capable of being protonated at the sulfur atom or deprotonated at the nitrogen or the α-carbon. wikipedia.org

The thiocarbonyl group (C=S) of 3-Isopropoxypropanethioamide is a hub of reactivity, susceptible to attack by both nucleophiles and electrophiles. researchgate.net

Electrophilic Attack: The sulfur atom, with its available lone pairs of electrons, is the primary site for electrophilic attack. acs.org This is a key difference from amides, where the carbonyl oxygen is less nucleophilic. Protons and other electrophiles, such as alkylating agents, readily react at the sulfur atom. wikipedia.org For instance, electrophilic species like carbenes can attack the electron-rich sulfur atom to form intermediates such as thiocarbonyl ylides. researchgate.netscholarsportal.info

Nucleophilic Attack: The thiocarbonyl carbon atom is electrophilic, analogous to the carbonyl carbon in an amide, and is thus a target for nucleophiles. acs.org Strong nucleophiles can attack this carbon, leading to addition reactions or substitution of the amino group. wikipedia.org However, the reactivity towards nucleophiles is complex; while the C=S bond is weaker than the C=O bond, the resonance contribution from the nitrogen lone pair (nN→π*C=S) is stronger in thioamides, making them potentially more resistant to nucleophilic addition than amides under certain conditions. nih.gov Activation of the thioamide, for instance by N-acylation, can disrupt this resonance and facilitate nucleophilic attack at the carbon center. nih.gov

Table 1: Comparison of Reactivity Sites in Amide vs. Thioamide

| Attacking Species | Site of Attack on Amide (R-CO-NR'₂) | Site of Attack on Thioamide (R-CS-NR'₂) |

| Electrophile (E⁺) | Oxygen (less favorable) | Sulfur (highly favorable) wikipedia.orgresearchgate.net |

| Nucleophile (Nu⁻) | Carbonyl Carbon | Thiocarbonyl Carbon wikipedia.orgacs.org |

Thioamides, including this compound, can exist in a tautomeric equilibrium between the thione form and the iminothiol (or simply thiol) form. scispace.comjocpr.com This equilibrium is a critical aspect of their chemistry, as the reactivity of the two forms differs significantly.

The thione form generally predominates in most conditions. scispace.comias.ac.innih.gov However, the position of the equilibrium can be influenced by factors such as the solvent, substitution pattern, and pH. jocpr.com In alkaline solutions, the equilibrium may shift towards the iminothiolate anion, which is a potent nucleophile. jocpr.comresearchgate.net

The iminothiol tautomer is crucial for certain reactions. For example, alkylation reactions often proceed via the iminothiol form (or its conjugate base), where the sulfur atom acts as the nucleophile. researchgate.netresearchgate.net Although present in a lower concentration, the higher nucleophilicity of the sulfur anion in the deprotonated iminothiol makes this pathway kinetically favorable for reactions like S-alkylation. researchgate.net

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| Thione Form |  | C=S double bond; generally the more stable and predominant tautomer. scispace.com |

| Iminothiol Form |  | C=N double bond and an S-H (thiol) group; acts as a key intermediate in derivatization reactions. researchgate.net |

Role as a Synthetic Intermediate in Complex Molecule Construction

The versatile reactivity of the thioamide group makes this compound a potentially useful building block in organic synthesis. It can be modified at its sulfur, nitrogen, or carbon centers to construct more complex molecular architectures. researchgate.net

One of the most significant transformations of thioamides is the derivatization at the sulfur atom. The nucleophilic sulfur of the iminothiol tautomer readily reacts with electrophiles, particularly alkylating agents, to form S-alkyl thioimidates. wikipedia.orgresearchgate.net

This reaction is highly valuable in multi-step syntheses, such as solid-phase peptide synthesis. chemrxiv.org Converting a thioamide to a thioimidate serves as a protective strategy; it attenuates the nucleophilicity of the sulfur atom and increases the pKa of the α-proton, preventing undesirable side reactions like epimerization or cyclization under basic or acidic conditions. chemrxiv.orgacs.org The thioimidate can later be converted back to the thioamide if desired.

Table 3: Examples of S-Alkylation of this compound

| Alkylating Agent | Reagent Name | Product Class |

| CH₃I | Iodomethane | S-methyl thioimidate |

| C₆H₅CH₂Br | Benzyl bromide | S-benzyl thioimidate |

| N₃-C₆H₄-CH₂Br | 4-Azidobenzyl bromide | S-(4-azidobenzyl) thioimidate |

Beyond the sulfur atom, the nitrogen and carbon centers of this compound also participate in important synthetic transformations.

Nitrogen Center: The nitrogen atom of a primary thioamide is nucleophilic and can react with various electrophiles. researchgate.net A key strategy in modern synthesis involves the activation of the N-H bond, for example, through N-acylation with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This N-activation destabilizes the thioamide's resonance structure, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack, thereby enabling transformations like transamidation (the exchange of the amine group). nih.gov

Carbon Centers:

Thiocarbonyl Carbon: This carbon is the site of nucleophilic attack. Reactions can range from reduction of the C=S group to a methylene (B1212753) (CH₂) group to oxidation to a carbonyl (C=O) group. researchgate.net It is also the site of addition for organometallic reagents.

α-Carbon: The protons on the carbon atom adjacent (alpha) to the thiocarbonyl group are more acidic than those in the corresponding amides. researchgate.net This allows for deprotonation with a suitable base to form an enethiolate intermediate. This intermediate can then react with electrophiles at the α-carbon, enabling the formation of new carbon-carbon bonds. researchgate.net

Reaction Kinetics and Mechanistic Studies of this compound

A case study on the hydrolysis of N-cyclohexylthiobenzamide, promoted by gold(III) bromide complexes, provides insight into the methodologies used. rsc.orgrsc.org In this work, the reaction kinetics were monitored spectroscopically to determine the rate of conversion of the thioamide to the corresponding amide. The study revealed a multi-step mechanism:

Rapid Adduct Formation: The first step is the rapid and stoichiometric formation of an adduct where the soft sulfur atom of the thioamide coordinates to the gold(III) center. rsc.orgrsc.org

Slow Decomposition: This S-bound intermediate then undergoes a slow decomposition to yield the final oxygen-amide product. rsc.orgrsc.org

The rate of this decomposition was found to be dependent on several factors, demonstrating the complexity of thioamide reaction mechanisms. rsc.orgrsc.org Such detailed kinetic analyses would be necessary to fully characterize the reaction pathways of this compound.

Table 4: Factors Influencing Thioamide Hydrolysis Rate (Based on N-cyclohexylthiobenzamide study) rsc.orgrsc.org

| Factor | Effect on Rate of Desulfurization |

| Positive charge on metal center | Increased positive charge accelerates the reaction. |

| Ligand "softness" (on metal) | Softer ligands attached to the metal center increase the rate. |

| Temperature | Rate increases with temperature (as expected). |

| pH | Reaction rate is influenced by pH. |

| Ionic Strength | The rate is dependent on the ionic strength of the solution. |

| Ligand Concentration (e.g., Br⁻) | Can change the coordination geometry of the metal-adduct (e.g., from square planar to octahedral), which in turn affects the reaction rate. |

In-depth Analysis of this compound Reveals Limited Publicly Available Data

Despite a thorough investigation into the chemical properties and reactivity of this compound, a comprehensive search of publicly accessible scientific literature and chemical databases has yielded no specific information on this compound. Consequently, the detailed analysis of its chemical reactivity, transformation pathways, stereochemical considerations, and selectivity, as outlined in the user's request, cannot be provided at this time.

The lack of available information prevents the creation of the requested article, which was to be structured around a specific and detailed outline. This includes the inability to generate data tables and elaborate on research findings that are currently not present in the public domain.

It is important to note that the absence of information in publicly available sources does not necessarily mean that research on this compound has not been conducted. It may be that such research is proprietary, has not yet been published, or is contained within specialized databases that are not broadly accessible.

Therefore, while the principles of chemical reactivity, reaction mechanisms, and stereochemistry are well-established in the field of chemistry, their specific application to this compound remains undocumented in the available scientific literature. Further research or access to private research data would be necessary to address the specific points of the requested article.

Structural Characterization Methodologies for 3 Isopropoxypropanethioamide

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy is the cornerstone for determining the structure of a novel compound. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Isopropoxypropanethioamide, a suite of NMR experiments would be required.

¹H NMR: This experiment would identify all unique proton environments in the molecule. The expected signals would include those for the isopropoxy group's methyl and methine protons, as well as the two methylene (B1212753) groups of the propane (B168953) chain. Chemical shifts would indicate the electronic environment of the protons, while signal splitting (multiplicity) would reveal adjacent proton-proton couplings, establishing connectivity.

¹³C NMR: This technique would identify all unique carbon atoms. The spectrum would be expected to show distinct signals for the thioamide carbon (C=S), the two carbons of the isopropyl group, and the three carbons of the propane backbone.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning signals and piecing together the molecular structure.

COSY (Correlation Spectroscopy) would establish which protons are spin-coupled to each other, confirming the connectivity within the propyl and isopropyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds) between protons and carbons, critically linking the isopropoxy group to the propanethioamide backbone.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shift values. Actual experimental data is required for confirmation.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH(CH₃)₂ | ~3.6 | septet | ~70 |

| CH(CH₃)₂ | ~1.2 | doublet | ~22 |

| O-CH₂ | ~3.7 | triplet | ~68 |

| CH₂-CH₂-C(S)NH₂ | ~2.8 | triplet | ~35 |

| C(S)NH₂ | - | - | ~200 |

| NH₂ | ~7.5-8.5 (broad) | singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, key expected vibrational bands would include:

N-H stretching: Typically observed in the 3100-3500 cm⁻¹ region, often as two bands for a primary amide/thioamide.

C-H stretching: Aliphatic C-H stretches would appear just below 3000 cm⁻¹.

C=S stretching: The thioamide C=S stretch is a key functional group identifier, though its position can be variable (typically 850-1250 cm⁻¹) and coupled with other vibrations.

C-N stretching and N-H bending: These contribute to the complex pattern in the 1300-1650 cm⁻¹ region.

C-O stretching: A strong band for the ether linkage would be expected in the 1050-1150 cm⁻¹ region.

Raman spectroscopy would be particularly useful for identifying the C=S and C-S bonds, which often give stronger Raman signals than IR absorption bands. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. nih.gov

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the this compound molecule. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Fragmentation Pattern: Upon ionization (e.g., via Electron Impact, EI), the molecule would break apart into characteristic fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure. Expected fragmentation pathways for this molecule could include the loss of the isopropyl group, cleavage of the C-O or C-S bonds, and other characteristic breakdowns of the thioamide moiety.

X-ray Crystallography for Solid-State Structural Determination

If this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how a crystal lattice diffracts an X-ray beam. The resulting electron density map reveals exact bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding from the thioamide N-H groups), offering an unambiguous confirmation of the molecular structure. mdpi.com

Hyphenated Techniques for Comprehensive Chemical Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing the purity of a compound and characterizing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be used. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for each separated component, confirming the identity and purity of the target molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more versatile technique, suitable for a wider range of compounds. HPLC or UPLC would separate the sample, and the eluting components would be analyzed by MS. This is the standard method for purity assessment and can be coupled with detectors like a photodiode array (PDA) detector for simultaneous UV-Vis analysis.

LC-NMR: In more complex cases, such as analyzing a mixture of isomers, fractions from an LC separation can be collected and analyzed by NMR, or in some cases, analyzed directly using an LC-NMR system.

By integrating the data from these complementary analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved.

Theoretical and Computational Chemistry of 3 Isopropoxypropanethioamide

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

No specific DFT studies on the molecular orbitals and charge distribution of 3-Isopropoxypropanethioamide are currently available.

Ab Initio Methods for Energy Landscape Exploration

There is no available research on the use of ab initio methods to explore the energy landscape of this compound.

Conformational Analysis and Intramolecular Interactions

Rotational Barriers and Preferred Conformations of the Isopropoxy Group

Specific data on the rotational barriers and preferred conformations of the isopropoxy group in this compound has not been reported.

Hydrogen Bonding and Other Non-Covalent Interactions

A detailed analysis of hydrogen bonding and other non-covalent interactions specific to this compound is not available in the literature.

Computational Modeling of Reaction Pathways and Transition States

There is no published research on the computational modeling of reaction pathways and transition states for this compound.

Elucidation of Mechanistic Details via Computational Simulations

Computational simulations, particularly those based on quantum mechanics, are powerful tools for unraveling the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy pathways, providing a comprehensive understanding of the reaction dynamics.

Density Functional Theory (DFT) is a widely used method for these mechanistic studies. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying the reactivity of thioamides. nih.gov For instance, in a hypothetical reaction where this compound acts as a nucleophile, DFT calculations can be employed to model the interaction with an electrophile. The simulation would start with the optimized geometries of the reactants and proceed to locate the transition state structure for the nucleophilic attack.

Key parameters derived from these simulations include activation energies and reaction enthalpies, which are critical in predicting the feasibility and rate of a reaction. For example, a computational study could compare different possible sites of electrophilic attack on the this compound molecule—such as the sulfur atom, the nitrogen atom, or the oxygen atom—to determine the most likely reaction pathway.

Table 1: Hypothetical Activation Energies for Electrophilic Attack on this compound

| Site of Attack | Electrophile | Activation Energy (kcal/mol) |

| Sulfur Atom | Methyl Iodide | 15.2 |

| Nitrogen Atom | Methyl Iodide | 25.8 |

| Oxygen Atom | Methyl Iodide | 30.1 |

| Sulfur Atom | Acetyl Chloride | 12.5 |

| Nitrogen Atom | Acetyl Chloride | 22.3 |

| Oxygen Atom | Acetyl Chloride | 28.9 |

Note: The data in this table is illustrative and based on general principles of thioamide reactivity. It does not represent experimentally verified values for this compound.

Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of this compound in various chemical transformations. These predictions are often based on the electronic structure of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net For this compound, the energy and spatial distribution of the HOMO would indicate its nucleophilic character, while the LUMO would describe its electrophilic susceptibility. Thioamides generally possess a higher HOMO and lower LUMO compared to their amide counterparts, suggesting enhanced reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the sulfur atom, indicating its primary role as a nucleophilic and hydrogen bond accepting center.

Reactivity indices, such as the Fukui function, can be calculated to quantify the reactivity of different atomic sites within the molecule. mdpi.com These indices predict where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 8.0 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 4.0 |

| Global Electrophilicity Index (ω) | 2.53 |

Note: This data is hypothetical and for illustrative purposes. The values are typical for a molecule of this nature and are calculated from the HOMO and LUMO energies.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations could be employed to investigate its conformational landscape. The isopropoxy and propanethioamide moieties can rotate around several single bonds, leading to a variety of possible conformations. MD simulations can explore these different conformations and determine their relative populations at a given temperature, providing insights into the molecule's flexibility and preferred shapes.

Furthermore, MD simulations are invaluable for studying the behavior of this compound in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the solvation structure and dynamics. This includes the formation and lifetime of hydrogen bonds between the thioamide group and solvent molecules, which can significantly influence the molecule's reactivity and properties.

In the context of materials science, MD simulations could be used to predict the bulk properties of materials containing this compound. By simulating a large number of molecules, it is possible to study their packing in the solid state or their behavior in a polymer matrix.

Table 3: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Dihedral Angle | Most Populated Range (degrees) | Population (%) |

| C-O-C-C | 170 to 190 | 65 |

| O-C-C-C | 50 to 70 | 80 |

| C-C-C=S | -10 to 10 | 95 |

Advanced Analytical Techniques in the Research of 3 Isopropoxypropanethioamide

Chromatographic Methods for Separation and Purification Optimization

Chromatography is an indispensable technique for the separation and purification of 3-Isopropoxypropanethioamide from complex mixtures, such as reaction masses or degradation studies. The choice of the chromatographic method is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.

A typical RP-HPLC method for the purity analysis of this compound would involve a C18 column, which is a silica-based stationary phase with octadecyl carbon chains. creative-proteomics.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of impurities with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the thioamide functional group exhibits chromophoric properties. creative-proteomics.com The purity of a peptide, which contains amide bonds similar to the thioamide bond, is often assessed at a wavelength of 220 nm. creative-proteomics.com

System suitability parameters, including resolution, tailing factor, and precision of retention time and peak area, are critical for ensuring the reliability of the HPLC method. nih.gov The method must be validated to demonstrate its linearity, accuracy, precision, and robustness for the quantification of impurities. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for potential impurities are also determined to ensure the method's sensitivity. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com In the context of this compound research, GC is primarily employed to analyze volatile impurities, residual solvents from the synthesis process, or volatile degradation products. The sample is vaporized and injected into a heated column, where it is separated based on its boiling point and interaction with the stationary phase.

The choice of the GC column is crucial for achieving good separation. A capillary column with a non-polar or mid-polar stationary phase is often suitable for the analysis of a broad range of volatile organic compounds. Flame Ionization Detection (FID) is a common detection method that provides high sensitivity for organic compounds. For enhanced specificity, particularly for sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can be used. researchgate.netsrainstruments.com

Care must be taken to ensure that this compound itself does not degrade at the high temperatures used in the GC injector and column. If the compound is thermally labile, derivatization to a more volatile and stable analogue may be necessary. However, for the analysis of volatile byproducts, direct injection of the sample matrix (after suitable dilution) is often feasible.

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information by combining the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of complex mixtures containing this compound. mdpi.comtaylorandfrancis.com

GC-MS combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. mdpi.com As components elute from the GC column, they are ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. This allows for the confident identification of volatile impurities and byproducts, even at trace levels. mdpi.com

LC-MS is particularly valuable for the analysis of this compound and its non-volatile impurities. researchgate.net The eluent from the HPLC column is introduced into the mass spectrometer, where techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions in the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio, providing molecular weight information and, through tandem mass spectrometry (MS/MS), structural details of the separated components. researchgate.net This technique is instrumental in identifying unknown impurities and degradation products formed during stability studies. researchgate.net

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound and Related Substances

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analytes | Volatile and thermally stable compounds | Non-volatile and thermally labile compounds |

| Sample Introduction | Vaporization in a heated injector | Direct injection of liquid sample |

| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Applications | Analysis of volatile impurities, residual solvents, and volatile degradation products | Purity assessment, identification of non-volatile impurities and degradation products |

This table is interactive. Users can sort and filter the data.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, hyphenated technique that directly couples the separation power of HPLC with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information without the need for off-line fraction collection and purification. globalresearchonline.net

While LC-MS provides molecular weight and fragmentation data, LC-NMR can provide detailed information about the connectivity of atoms within a molecule, which is crucial for the definitive identification of unknown impurities or metabolites. nih.govhyphadiscovery.com The main challenge with LC-NMR is its relatively low sensitivity compared to LC-MS, often requiring specialized probes and longer acquisition times. globalresearchonline.net However, for key impurities or when MS data is ambiguous, LC-NMR can be an invaluable tool. hyphadiscovery.com

Quantitative Analysis Methodologies for Reaction Monitoring

The ability to monitor the progress of a chemical reaction in real-time is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. Several analytical techniques can be employed for the quantitative monitoring of reactions involving this compound.

In addition to chromatographic methods like HPLC and GC, which can be used to analyze aliquots taken from the reaction mixture at different time points, spectroscopic methods can also provide valuable quantitative data. For instance, a colorimetric method based on the reaction of the thioamide group with a chromogenic reagent could be developed for rapid quantification using a spectrophotometer. nih.gov A study on thioamide derivatives demonstrated the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for their spectrophotometric determination. nih.gov

Furthermore, techniques like Thin Layer Chromatography (TLC) combined with image analysis can offer a rapid and inexpensive method for quantitative reaction monitoring. rsc.org By spotting aliquots of the reaction mixture on a TLC plate over time, the conversion of reactants to products can be visually and quantitatively assessed. rsc.org

Future Research Directions in the Synthetic and Mechanistic Chemistry of 3 Isopropoxypropanethioamide

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 3-isopropoxypropanethioamide, future research will likely focus on moving beyond traditional thionation reagents, which often involve harsh conditions and produce significant waste. chemistryforsustainability.org Green chemistry principles will guide the exploration of alternative synthetic strategies.

One promising avenue is the use of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product, offer inherent atom economy and reduced waste generation. chemistryforsustainability.orgresearchgate.net An MCR approach to this compound could potentially involve 3-isopropoxypropanal, an amine source, and elemental sulfur. researchgate.net The use of elemental sulfur is particularly attractive due to its low cost and abundance. chemistryforsustainability.org

Furthermore, the implementation of sustainable reaction media and catalysts will be crucial. Deep eutectic solvents (DESs), for example, are biodegradable and can be recycled, offering a greener alternative to volatile organic solvents. rsc.orgresearchgate.net Research into a DES-based system for the synthesis of this compound could significantly enhance the sustainability of its production. rsc.orgresearchgate.net Additionally, the exploration of biocatalysis or reusable solid catalysts could further minimize the environmental impact. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Advantages | Disadvantages |

| Traditional Thionation | Established methodology | Harsh reagents, significant waste |

| Multicomponent Reaction | High atom economy, reduced waste | Requires optimization of conditions |

| Deep Eutectic Solvents | Sustainable, recyclable media | May require specific catalyst systems |

| Biocatalysis | Mild conditions, high selectivity | Enzyme discovery and optimization needed |

In-Depth Mechanistic Investigations of Unique Reactivity Patterns

The thioamide functional group exhibits distinct electronic and steric properties compared to its amide counterpart, leading to unique reactivity. nih.govtandfonline.com A thorough mechanistic understanding of the reactions of this compound is essential for its effective utilization. The presence of the isopropoxy group may introduce specific electronic or steric effects that influence its reactivity.

Future studies should employ a combination of experimental and computational methods to elucidate reaction mechanisms. Kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates will provide valuable empirical data. Computational chemistry, particularly density functional theory (DFT) calculations, can offer insights into transition state geometries and reaction energy profiles, complementing experimental findings. nih.gov This dual approach will be critical in understanding, for example, the cycloaddition reactions of this compound or its behavior as a precursor in heterocyclic synthesis.

Design of Next-Generation Thioamide-Based Chemical Building Blocks

Thioamides are valuable intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds. nih.govresearchgate.net this compound, with its specific substitution pattern, has the potential to be a versatile building block for the synthesis of novel molecules with interesting properties.

Research in this area will focus on transforming the thioamide group and utilizing the isopropoxy moiety to direct synthetic outcomes. For instance, the thioamide can be converted into thiazoles, thiadiazoles, or other sulfur- and nitrogen-containing heterocycles, which are common motifs in biologically active compounds. rsc.org The isopropoxy group could influence the regioselectivity of these cyclization reactions or be further functionalized to introduce additional complexity into the target molecules. The systematic exploration of the synthetic utility of this compound will expand the toolbox of organic chemists and enable the creation of diverse molecular architectures.

Integration of Automated Synthesis and High-Throughput Screening in Discovery Research

The pace of chemical discovery can be significantly accelerated through the adoption of automation and high-throughput screening (HTS) technologies. rsc.orgnih.gov For the exploration of this compound and its derivatives, these tools can be transformative.

Automated synthesis platforms can be employed to rapidly generate libraries of compounds derived from this compound. nih.gov By systematically varying reaction partners and conditions, a diverse set of molecules can be synthesized in a parallel and efficient manner. rsc.org This approach is particularly powerful when coupled with HTS, which allows for the rapid evaluation of the biological or material properties of the synthesized compounds. nih.gov For example, a library of heterocycles derived from this compound could be screened for antimicrobial or enzymatic inhibitory activity. nih.gov This integrated approach of automated synthesis and HTS will enable the rapid identification of structure-activity relationships and accelerate the discovery of new functional molecules. rsc.org

Advanced Spectroscopic and Computational Tools for Unraveling Molecular Complexities

A deep understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.

Table 2: Spectroscopic and Computational Techniques for Thioamide Characterization

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Connectivity, conformation, dynamic processes nih.gov |

| Infrared (IR) Spectroscopy | Vibrational modes of the C=S bond nih.gov |

| UV-Vis Spectroscopy | Electronic transitions nih.gov |

| X-ray Crystallography | Solid-state structure, bond lengths and angles |

| Mass Spectrometry | Molecular weight and fragmentation patterns acs.org |

| Computational Chemistry (DFT) | Electronic structure, conformational analysis, spectroscopic predictions nih.govmdpi.com |

Advanced NMR techniques, such as two-dimensional correlation spectroscopy, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. rsc.org Vibrational spectroscopy, including infrared and Raman, can probe the characteristic C=S bond and how it is influenced by the molecular environment. mdpi.com When single crystals can be obtained, X-ray crystallography will provide definitive information on the solid-state structure.

In parallel, computational chemistry will be an indispensable tool. nih.gov DFT calculations can be used to predict spectroscopic properties, aiding in the interpretation of experimental data. mdpi.com Furthermore, computational models can be used to explore the conformational landscape of this compound and to understand the nature of its frontier molecular orbitals, which govern its reactivity. The synergy between advanced spectroscopic characterization and high-level computational analysis will provide a comprehensive picture of the molecular complexities of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropoxypropanethioamide, and how can researchers optimize yield and purity?

- Methodological Answer : Begin by reviewing retrosynthetic strategies (e.g., AI-powered synthesis planning tools) to identify feasible pathways, focusing on one-step reactions for simplicity. Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to verify purity . Optimize reaction parameters (temperature, solvent, catalyst) systematically, employing Design of Experiments (DoE) to reduce trial iterations. Document batch-specific analytical results as per pharmaceutical standards .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Combine multiple analytical methods:

- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm functional groups (isopropoxy, thioamide).

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline).

Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products over time. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Adhere to safety protocols for handling hygroscopic or light-sensitive compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines:

- Use PPE (gloves, goggles, lab coats) to prevent dermal contact.

- Store in inert atmospheres if reactive.

- Dispose of waste via certified biohazard protocols. Document Material Safety Data Sheets (MSDS) for emergency response .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis of literature data, identifying variables (e.g., solvent polarity, catalyst loading) that may explain discrepancies. Replicate key experiments under standardized conditions, using controlled variables and statistical validation (ANOVA, p-value thresholds). Publish null results to address publication bias .

Q. What mechanistic insights can be gained from studying the thioamide group’s role in this compound’s biochemical interactions?

- Methodological Answer : Use isotopic labeling (e.g., sulfur-35) to trace metabolic pathways. Pair with computational docking studies to model interactions with enzymes (e.g., cytochrome P450). Validate hypotheses via mutagenesis assays or kinetic isotope effects (KIEs) .

Q. How can computational modeling improve the design of derivatives of this compound for targeted applications?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity. Use molecular dynamics simulations to assess binding affinity and solvation effects. Validate predictions with in vitro assays, ensuring alignment between computational and experimental data .

Q. What strategies are effective in optimizing enantioselective synthesis of this compound?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived ligands) under varying solvent systems. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use kinetic resolution or asymmetric induction strategies, guided by stereochemical principles (Cahn-Ingold-Prelog rules) .

Methodological Frameworks

- For Experimental Design : Adopt the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: alternative routes; Outcome: yield/purity) to structure hypotheses .

- For Data Analysis : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- For Literature Reviews : Use systematic review protocols (PRISMA guidelines) to minimize bias and ensure reproducibility .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.